molecular formula C16H29N3O6S5 B12291571 N,N-bis(2-methylsulfonylsulfanylethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

N,N-bis(2-methylsulfonylsulfanylethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

Cat. No.: B12291571
M. Wt: 519.8 g/mol
InChI Key: WZHWRGACRKJFAB-UHFFFAOYSA-N
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Description

N,N-bis(2-methylsulfonylsulfanylethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-methylsulfonylsulfanylethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the thieno[3,4-d]imidazole core, followed by the introduction of the pentanamide side chain and the bis(2-methylsulfonylsulfanylethyl) groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(2-methylsulfonylsulfanylethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced compounds.

Scientific Research Applications

N,N-bis(2-methylsulfonylsulfanylethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N-bis(2-methylsulfonylsulfanylethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,4-d]imidazole derivatives and bis(sulfonylsulfanylethyl) compounds. These compounds share structural similarities but may differ in their functional groups and overall chemical properties.

Uniqueness

N,N-bis(2-methylsulfonylsulfanylethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H29N3O6S5

Molecular Weight

519.8 g/mol

IUPAC Name

N,N-bis(2-methylsulfonylsulfanylethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C16H29N3O6S5/c1-29(22,23)27-9-7-19(8-10-28-30(2,24)25)14(20)6-4-3-5-13-15-12(11-26-13)17-16(21)18-15/h12-13,15H,3-11H2,1-2H3,(H2,17,18,21)

InChI Key

WZHWRGACRKJFAB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)SCCN(CCSS(=O)(=O)C)C(=O)CCCCC1C2C(CS1)NC(=O)N2

Origin of Product

United States

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